6-m-Tolylamino-1H-pyrimidine-2,4-dione

Bacterial DNA Replication Inhibition Antimicrobial Target Engagement Topoisomerase III Biochemisty

6-m-Tolylamino-1H-pyrimidine-2,4-dione (CAS 21332-93-4, also named 6-[(3-methylphenyl)amino]-1H-pyrimidine-2,4-dione) is a small-molecule 6-anilinouracil (6-AU) derivative with a molecular formula of C11H11N3O2 and a molecular weight of 217.23 g/mol. It is curated in ChEMBL (CHEMBL52018) and assigned a maximum development phase of "Preclinical," indicating its role as a bioactive tool compound or early lead scaffold rather than an approved drug.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 21332-93-4
Cat. No. B10811137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-m-Tolylamino-1H-pyrimidine-2,4-dione
CAS21332-93-4
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=CC(=O)NC(=O)N2
InChIInChI=1S/C11H11N3O2/c1-7-3-2-4-8(5-7)12-9-6-10(15)14-11(16)13-9/h2-6H,1H3,(H3,12,13,14,15,16)
InChIKeySTFBFOVWNBTISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-m-Tolylamino-1H-pyrimidine-2,4-dione (CAS 21332-93-4): Core Identity and Research-Grade Specifications


6-m-Tolylamino-1H-pyrimidine-2,4-dione (CAS 21332-93-4, also named 6-[(3-methylphenyl)amino]-1H-pyrimidine-2,4-dione) is a small-molecule 6-anilinouracil (6-AU) derivative with a molecular formula of C11H11N3O2 and a molecular weight of 217.23 g/mol [1]. It is curated in ChEMBL (CHEMBL52018) and assigned a maximum development phase of "Preclinical," indicating its role as a bioactive tool compound or early lead scaffold rather than an approved drug [2]. This compound belongs to a well-characterized class of selective inhibitors of bacterial DNA polymerase III and topoisomerase III, enzymes essential for chromosomal replication in Gram-positive bacteria [3][4]. Single-point sourcing is inadvisable because subtle changes in the substitution pattern of the anilino ring—such as the position and nature of methyl or halogen groups—produce order-of-magnitude shifts in target affinity and selectivity that generic pyrimidinedione entries cannot capture [5].

Why 6-m-Tolylamino-1H-pyrimidine-2,4-dione Cannot Be Interchanged with Generic 6-Anilinouracils or Positional Isomers


Within the 6-anilinouracil chemotype, the precise substitution pattern on the pendant phenyl ring dictates target engagement. A meta-methyl substituent, as in 6-m-tolylamino-1H-pyrimidine-2,4-dione, yields a Ki of 42,800 nM against B. subtilis topoisomerase III wild-type, whereas the para-methyl isomer (6-p-tolylamino-1H-pyrimidine-2,4-dione) displays a Ki of 17,500 nM—a 2.4-fold enhancement arising solely from methyl relocation [1][2]. More dramatically, introducing a bromine atom at the para position in conjunction with the meta-methyl (e.g., 6-(4-bromo-3-methyl-phenylamino) analog) improves potency to 849–1,000 nM, while the 3-iodo-4-methyl analog reaches a Ki of 280–380 nM [3][4]. Substituting the tolylamino fragment with a 2,3-dimethylphenylamino group reduces activity to 223,000 nM, and a 3-hydroxyphenylamino variant is nearly inactive at 2,630,000 nM [5][6]. These data demonstrate that procurement of an "anilinouracil" without exact specification of the substituent nature, position, and number renders the material unsuitable for reproducible SAR studies, selectivity profiling, or biochemical assay development.

Quantitative Differentiation Evidence: 6-m-Tolylamino-1H-pyrimidine-2,4-dione vs. Closest Analogs


Topoisomerase III Inhibition Potency (Wild-Type B. subtilis): m-Methyl Derivative vs. p-Methyl, Halogenated, and Di-Substituted Comparators

6-m-Tolylamino-1H-pyrimidine-2,4-dione inhibits Bacillus subtilis DNA topoisomerase III wild-type with a Ki of 42,800 nM [1]. This potency is 2.4-fold weaker than its para-methyl positional isomer (Ki = 17,500 nM), indicating that methyl position influences binding pocket compatibility [2]. Compared to halogenated analogs, the m-methyl compound is 153-fold less potent than the 3-iodo-4-methyl derivative (Ki ≈ 280–380 nM) and 43-fold less potent than the 4-bromo-3-methyl variant (Ki ≈ 849–1,000 nM), yet it is 5.2-fold more potent than the 2,3-dimethyl analog (Ki = 223,000 nM) and 61-fold more potent than the 3-hydroxy analog (Ki = 2,630,000 nM) [3][4][5][6]. These data position the m-methyl compound as a moderate-affinity probe within the 6-anilinouracil series, useful for establishing baseline SAR when halogenated or hydroxyl-substituted analogs are either too potent or too weak.

Bacterial DNA Replication Inhibition Antimicrobial Target Engagement Topoisomerase III Biochemisty

Differential Affinity for DNA Polymerase III vs. Topoisomerase III in Bacillus subtilis: Selectivity Profiling

Beyond topoisomerase III, 6-m-tolylamino-1H-pyrimidine-2,4-dione has been tested against B. subtilis DNA polymerase III, another validated target for Gram-positive antibacterials. The compound displays a Ki of 178,000 nM for the polymerase enzyme (azp-12 mutant), reflecting a 4.2-fold lower affinity compared to its topoisomerase III Ki (42,800 nM) [1]. This selectivity window contrasts with certain optimized 6-anilinouracils that show nanomolar-level dual inhibition, making the m-tolyl derivative valuable for distinguishing on-target polymerase-driven versus topoisomerase-driven phenotypes in mode-of-action studies.

Antibacterial Selectivity Polymerase III Inhibition Dual-Target Profiling

Physicochemical and Structural Discriminators: LogP, Hydrogen-Bonding Capacity, and the Role of the meta-Methyl Group

The meta-methyl substitution in 6-m-tolylamino-1H-pyrimidine-2,4-dione imparts a distinct lipophilicity profile relative to its para isomer and halogenated congeners. While measured LogP values are not publicly available for all analogs within the same dataset, the addition of a single methyl group (ΔclogP ≈ +0.5) alters both passive permeability and hydrophobic interactions with the target enzyme's binding pocket . This physicochemical shift correlates with the observed 2.4-fold potency difference between meta- and para-methyl regioisomers. Furthermore, the compound retains three hydrogen-bond donors (N-H and O-H groups) and three acceptors, preserving the uracil core's character while allowing for subsequent structure-based optimization at the N1, N3, or C5 positions [1]. Competitors such as the 3-hydroxy analog (clogP reduced by ~0.8–1.0 units) sacrifice membrane permeability, likely contributing to its 61-fold potency loss despite retaining the anilinouracil scaffold [2].

Medicinal Chemistry SAR ADME-Tox Pre-screening Chemical Property Profiling

Research and Industrial Application Scenarios for 6-m-Tolylamino-1H-pyrimidine-2,4-dione


Building Robust Structure-Activity Relationship (SAR) Libraries for Gram-Positive Antibacterials

Medicinal chemistry groups developing novel polC or topoisomerase III inhibitors can incorporate 6-m-tolylamino-1H-pyrimidine-2,4-dione into a systematic SAR matrix. Its well-characterized Ki values (42,800 nM vs. topoisomerase III, 178,000 nM vs. polymerase III) serve as internal calibration standards when evaluating new analogs that introduce halogens, alkyl chains, or heterocycles at the anilino ring [1][2]. This prevents inflated potency readings that might arise from assay variability.

Biochemical Selectivity Profiling and Mode-of-Action Deconvolution in Bacillus Species

The compound's 4.2-fold selectivity for topoisomerase III over DNA polymerase III enables mode-of-action studies in Bacillus subtilis. Researchers can use the compound at concentrations that preferentially engage topoisomerase III, comparing transcriptional and replication stalling signatures with pan-active inhibitors such as 6-(3-iodo-4-methyl-phenylamino)-1H-pyrimidine-2,4-dione (Ki = 280–380 nM) which hits topoisomerase III with much higher potency [1][3]. This differential activity helps separate target-specific from off-target effects.

Physicochemical Benchmarking for Fragment-Based Drug Design (FBDD) and Property Optimization

With a molecular weight of 217.23 g/mol and a balanced hydrogen-bonding profile (3 donors, 3 acceptors), 6-m-tolylamino-1H-pyrimidine-2,4-dione qualifies as a fragment-sized starting point. Its moderate target affinity and structural simplicity make it appropriate for fragment linking, scaffold hopping, or property-guided optimization programs focused on improving lipophilicity-driven binding while maintaining rule-of-5 compliance [2][4].

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